1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
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Overview
Description
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings
Preparation Methods
The synthesis of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves multistep synthetic routes. One common method includes the condensation of 2,6-dimethylpyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit cell viability by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of pathways such as the PI3K/Akt and MAPK/ERK signaling cascades .
Comparison with Similar Compounds
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanol: This compound differs by having an ethanol group instead of an ethanone group, which affects its reactivity and applications.
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol:
The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-4-5-10-12-8(2)11(9(3)14)13(10)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMCIZVOAFVJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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